molecular formula C13H19ClN2O2 B3017308 Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate CAS No. 1082584-93-7

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate

Cat. No. B3017308
M. Wt: 270.76
InChI Key: KBYUZRUJJSGVOD-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is a chemical compound that is part of a broader class of organic molecules known as carbamates. Carbamates are derivatives of carbamic acid and typically feature the functional group (-NHCOO-). They are widely used in various applications, including as intermediates in pharmaceutical synthesis, pesticides, and as protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multistep reactions that may include cyclization, nucleophilic substitution, and reduction processes. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . These methods highlight the versatility and efficiency of the synthetic approaches used for tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the potential for stereoisomerism and the presence of multiple functional groups. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds. For example, the molecular and crystal structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including those that lead to the formation of amines. For instance, N-tert-butanesulfinyl imines, which are closely related to tert-butyl carbamates, are versatile intermediates for the asymmetric synthesis of amines. They can react with a wide range of nucleophiles and are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group . Additionally, the reactivity of tert-butyl carbamate derivatives can be manipulated through the use of different reagents and reaction conditions, as demonstrated in the synthesis of tert-butyl-2-amino-4-phenethylphenylcarbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are generally stable and can be characterized by their melting points, boiling points, solubility, and spectroscopic properties. The presence of tert-butyl groups can impart steric hindrance, affecting the reactivity and stability of the molecule. For example, tert-butylpentafluorophenylmethylchlorosilane, a silylating reagent, forms hydrolytically stable derivatives suitable for gas chromatography with electron-capture detection, demonstrating the impact of the tert-butyl group on the compound's properties .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. They established a rapid synthetic method for this compound, highlighting its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Preparation of Novel Compounds

The compound is used in the preparation of novel chemical entities. Wu (2011) utilized a similar compound in the synthesis of complex chemical structures, demonstrating its role in developing new chemical compounds (Wu, 2011).

Catalytic Processes

In catalysis, Storgaard and Ellman (2009) explored the use of a related compound in rhodium-catalyzed enantioselective additions. This process is crucial for creating chiral molecules, which have significant applications in the development of pharmaceuticals (Storgaard & Ellman, 2009).

Chiral Resolution Methods

Vaccher et al. (1991) developed a chromatography method for the chiral resolution of a similar compound. This technique is vital in separating enantiomers, which is crucial in pharmaceutical manufacturing (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Ring-Chain Transformations

Valuer and Karlivan (1976) studied the compound's role in ring-chain transformations, a fundamental chemical process for creating complex molecules, which has applications in synthesizing diverse chemical entities (Valuer & Karlivan, 1976).

Synthesis of Carbamates

Harris et al. (2011) used related carbamates in the aminohydroxylation reaction, demonstrating the compound's relevance in complex organic synthesis processes (Harris, Mee, Furneaux, Gainsford, & Luxenburger, 2011).

properties

IUPAC Name

tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUZRUJJSGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate

CAS RN

1082584-93-7
Record name tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

A solution of 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)ethyl methanesulfonate (Intermediate 23) (535 mg, 1.53 mmol) in DMF (8 mL) was treated with sodium azide (199 mg, 3.06 mmol) and the mixture was heated at 80° C. for 1 hour. The mixture was cooled and allowed to stir at room temperature overnight. The solution was partitioned between ethyl acetate and water. The organic layer was washed twice with water then dried with magnesium sulfate, filtered and concentrated until the final volume was approximately 5 mL. Ethanol (20 mL) and 10% palladium on carbon (75 mg, 0.07 mmol) were added. The resulting suspension was stirred under an atmosphere of hydrogen at ambient pressure and temperature for 1 hour. The mixture was filtered and the filtrate was concentrated under reduced pressure to give tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate as a gum (410 mg, 99%).
Name
2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)ethyl methanesulfonate
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Two

Citations

For This Compound
1
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org

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